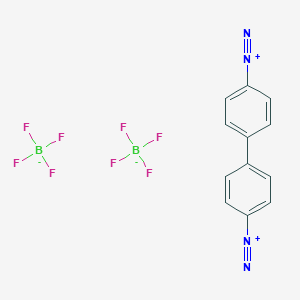

4,4'-Biphenylbisdiazonium fluoroborate

Description

Propriétés

Numéro CAS |

14239-22-6 |

|---|---|

Formule moléculaire |

C12H8B2F8N4 |

Poids moléculaire |

381.8 g/mol |

Nom IUPAC |

4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate |

InChI |

InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 |

Clé InChI |

KKHKXFXAQNNFCQ-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

SMILES canonique |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

Autres numéros CAS |

14239-22-6 |

Synonymes |

4,4'-Biphenylbisdiazonium fluoroborate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Data Table: Comparative Properties of BDF and Key Analogues

Research Findings and Implications

- Advantages of BDF : Superior stability and ease of storage make it a practical replacement for BDB in laboratories. Its specificity in antigen-antibody quantification (±10% error) underscores its reliability .

- Limitations: Limited solubility in polar solvents restricts its use in aqueous systems, unlike sulfonic acid derivatives .

Méthodes De Préparation

Traditional Diazotization of 4,4'-Biphenyldiamine

The most widely reported method involves diazotizing 4,4'-biphenyldiamine in a two-step process:

-

Diazotization :

A solution of 4,4'-biphenyldiamine in anhydrous isopropanol is cooled to 0–5°C, followed by the dropwise addition of 48% fluoroboric acid (HBF₄). Nitrosation is achieved using isoamyl nitrite, which generates nitrous acid in situ. The exothermic reaction is maintained below 10°C to prevent premature decomposition:Yields typically exceed 85% when stoichiometric ratios of amine:HBF₄:isoamyl nitrite (1:2.2:2.1) are used.

-

Isolation :

The precipitated diazonium fluoroborate is filtered under reduced pressure, washed with cold isopropanol and diethyl ether, and vacuum-dried at 20°C.

Table 1: Comparative Analysis of Diazotization Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| HBF₄ Concentration | 40–50% | Maximizes salt formation |

| Solvent | Isopropanol | Enhances solubility |

In Situ Diazonium Generation

To bypass handling unstable diazonium intermediates, 4,4'-biphenyldiamine is treated with trifluoroacetic acid (TFA) and tert-butyl nitrite in dichloromethane. This one-pot method proceeds via:

Yields reach 78–82% but require strict moisture exclusion.

Purification and Stabilization Techniques

Recrystallization

Crude product is dissolved in minimal hot acetonitrile, filtered through Celite®, and cooled to −20°C to yield needle-like crystals (purity >98%). Silica gel chromatography (ethyl acetate/hexane, 1:4) further removes polymeric byproducts.

Stabilization Strategies

4,4'-Biphenylbisdiazonium fluoroborate decomposes above 40°C or under UV exposure. Storage recommendations include:

-

Temperature : −20°C in amber vials

-

Atmosphere : Argon or nitrogen blanket

Mechanistic Insights and Byproduct Formation

The diazotization mechanism proceeds via nitrosation of the aromatic amine to form an N-nitrosamine intermediate, which undergoes acid-catalyzed dehydration to the diazonium ion. Competing side reactions include:

-

Diazo Coupling : At pH > 3, self-coupling generates azobenzene derivatives.

-

Hydrolysis : Water content >0.5% converts diazonium groups to phenols.

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Prevention Method |

|---|---|---|

| Biphenyltetrazonium | Excess nitrite | Strict stoichiometry |

| 4-Hydroxybiphenyl | Moisture ingress | Anhydrous conditions |

Industrial and Laboratory Applications

Azo Dye Synthesis

The compound serves as a crosslinker in polyazo dyes, enabling conjugation of chromophores at both diazonium sites. For example, coupling with N,N-dimethylaniline produces intensely colored bis-azo dyes (λₘₐₓ 480–520 nm).

Q & A

Q. Basic

- Decomposition risks : Diazonium salts are thermally unstable; store at –20°C in dark, anhydrous conditions .

- Toxic byproducts : Decomposition may release hydrogen fluoride (HF) or sulfur oxides. Use fume hoods, acid-resistant gloves, and self-contained breathing apparatus during synthesis .

- Emergency measures : For skin/eye exposure, rinse immediately with water (15+ minutes) and seek medical attention .

How can computational modeling elucidate the electronic properties and stability of 4,4'-Biphenylbisdiazonium fluoroborate?

Q. Advanced

- DFT calculations : Predict HOMO-LUMO gaps, charge distribution, and resonance stabilization of the diazonium group. Compare with experimental IR/Raman data to validate models .

- Molecular dynamics : Simulate decomposition pathways under thermal stress, identifying weak points (e.g., N₂⁺ bond cleavage) .

- Crystal structure prediction : Tools like Mercury® model packing efficiency and intermolecular interactions affecting shelf life.

What contradictions exist in reported thermal stability data for diazonium fluoroborates, and how can they be resolved?

Q. Advanced

- Discrepancies : Some studies report stability up to 50°C, while others note decomposition at 25°C. This may arise from impurities (e.g., residual HBF₄) or crystallinity differences.

- Resolution strategies :

What role does counterion (BF₄⁻) geometry play in the reactivity of 4,4'-Biphenylbisdiazonium fluoroborate?

Q. Advanced

- Ion-pair interactions : Tetrahedral BF₄⁻ stabilizes the diazonium cation via weak electrostatic interactions, reducing spontaneous dinitrogen release.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, accelerating coupling reactions in organic synthesis .

- Comparative studies : Substitute BF₄⁻ with PF₆⁻ or SbF₆⁻ to assess counterion size/electronegativity impacts on reaction kinetics .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.